REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:22])[C:8](=O)[CH2:9][C:10](=O)[CH2:11][CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:13])[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[C:10]([CH2:11][CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:13])[NH:3][N:2]=1)=[O:22])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0.134 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.723 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(CC(CC(C)C1=CC=CC=C1)=O)=O)=O
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Name
|
|
Quantity
|
2.8 mL
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Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
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Type
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TEMPERATURE
|
Details
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to reflux
|
Type
|
CUSTOM
|
Details
|
until judged complete by HPLC (50 min)
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Duration
|
50 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by preparative reverse phase HPLC with the following conditions
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Type
|
CUSTOM
|
Details
|
0 to 24 min, 55:45 H2O
|
Duration
|
12 (± 12) min
|
Type
|
CUSTOM
|
Details
|
24-25 min, 55:45
|
Duration
|
24.5 (± 0.5) min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1)CC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0489 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |